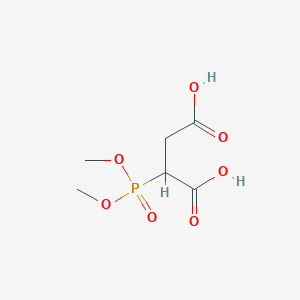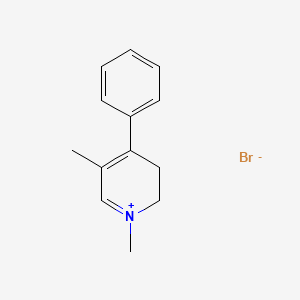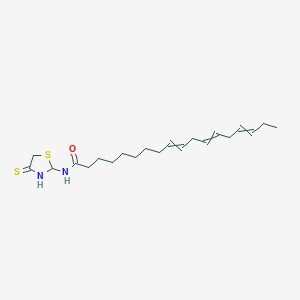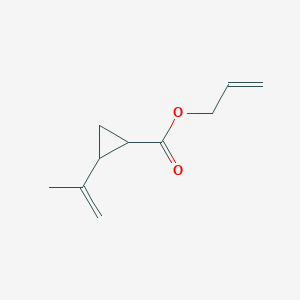![molecular formula C13H10N2S3 B14353146 3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol CAS No. 97763-12-7](/img/structure/B14353146.png)
3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This specific compound is characterized by the presence of a benzothiazole ring attached to an aminobenzene dithiol moiety. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, materials science, and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol typically involves the reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent using scandium triflate (Sc(OTf)3) as an initiator . This method is based on a tandem reaction involving the activation of the carbonyl group, the Knoevenagel condensation, nucleophilic addition of an azole, followed by intramolecular cyclization to obtain the desired product .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multicomponent reactions and green chemistry approaches. These methods aim to minimize the use of hazardous reagents and solvents, making the process more environmentally friendly. For example, the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization, is a common industrial approach .
Análisis De Reacciones Químicas
Types of Reactions
3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the aminobenzene dithiol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazole derivatives .
Aplicaciones Científicas De Investigación
3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound inhibits enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, which are essential for bacterial growth and survival.
Pathways Involved: It interferes with the synthesis of nucleic acids and proteins, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives with similar biological activities.
2-Phenyl-4H-benzo[d][1,3]oxazin-4-one: Another benzothiazole derivative used in medicinal chemistry.
6-Substituted Benzothiazoles: These compounds exhibit similar antimicrobial and anticancer properties.
Uniqueness
3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol is unique due to its dual functionality as both a benzothiazole and a dithiol compound. This dual functionality enhances its reactivity and allows for a broader range of applications in various fields .
Propiedades
Número CAS |
97763-12-7 |
|---|---|
Fórmula molecular |
C13H10N2S3 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
3-(1,2-benzothiazol-3-ylamino)benzene-1,2-dithiol |
InChI |
InChI=1S/C13H10N2S3/c16-10-6-3-5-9(12(10)17)14-13-8-4-1-2-7-11(8)18-15-13/h1-7,16-17H,(H,14,15) |
Clave InChI |
HCEYJULAQFGNEP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NS2)NC3=C(C(=CC=C3)S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-1-(4'-pentyl[1,1'-biphenyl]-4-yl)pentan-1-one](/img/structure/B14353073.png)

![Diethyl {[benzoyl(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14353079.png)
![4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14353087.png)

![9-Methoxy-8-phenyl-5,6-dihydro-7h-benzo[7]annulen-7-one](/img/structure/B14353091.png)



![1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]-](/img/structure/B14353116.png)

![Glutarimide, 3-[2-(5-methyl-2-oxocyclohexyl)-2-oxoethyl]-](/img/structure/B14353122.png)


